molecular formula C14H15N3O4 B12892131 [(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate CAS No. 88584-30-9

[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate

Cat. No.: B12892131
CAS No.: 88584-30-9
M. Wt: 289.29 g/mol
InChI Key: REPHOJHZLVHSJE-UHFFFAOYSA-N
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Description

(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate is a complex organic compound with the molecular formula C14H15N3O4 and a molecular weight of 289.29 g/mol . This compound belongs to the class of oxazoles, which are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom in a five-membered ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate involves multiple steps, starting from basic organic building blocks. One common method involves the cyclization of amido-nitriles to form the oxazole ring . The reaction conditions typically require a nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures such as NMR, HPLC, and GC to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and proteins, altering their activity and function. This interaction often involves the formation of hydrogen bonds and van der Waals forces, leading to changes in the molecular pathways .

Comparison with Similar Compounds

Properties

CAS No.

88584-30-9

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

[(5-ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate

InChI

InChI=1S/C14H15N3O4/c1-2-20-14-11(12(18)16-9-19-8-15)17-13(21-14)10-6-4-3-5-7-10/h3-8,15H,2,9H2,1H3,(H,16,18)

InChI Key

REPHOJHZLVHSJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NCOC=N

Origin of Product

United States

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